N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Chemokine Receptor

N-(4-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide (CAS 1396852-63-3, molecular weight 380.4 g/mol) is a synthetic small molecule comprised of a pyrazine-2-carboxamide head group linked through an oxazole bridge to a pyrimidin-2-ylpiperazine tail. The compound is registered in PubChem (CID and is sold by multiple research chemical suppliers, typically at 95% purity.

Molecular Formula C17H16N8O3
Molecular Weight 380.368
CAS No. 1396852-63-3
Cat. No. B2924076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide
CAS1396852-63-3
Molecular FormulaC17H16N8O3
Molecular Weight380.368
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4
InChIInChI=1S/C17H16N8O3/c26-14(12-10-18-4-5-19-12)23-17-22-13(11-28-17)15(27)24-6-8-25(9-7-24)16-20-2-1-3-21-16/h1-5,10-11H,6-9H2,(H,22,23,26)
InChIKeyFZRDCGBVUJDHFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide (CAS 1396852-63-3) – Procurement-Relevant Compound Profile


N-(4-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide (CAS 1396852-63-3, molecular weight 380.4 g/mol) is a synthetic small molecule comprised of a pyrazine-2-carboxamide head group linked through an oxazole bridge to a pyrimidin-2-ylpiperazine tail [1]. The compound is registered in PubChem (CID 71788488) and is sold by multiple research chemical suppliers, typically at 95% purity [1]. Structurally, it belongs to a class of piperazinyl pyrimidine derivatives disclosed in patent literature as having human CCR4 (chemokine receptor 4) antagonistic activity [2]. However, no primary research article with quantitative biological data for this specific compound has been identified in the public domain.

Why N-(4-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide Cannot Be Interchanged with Its Structural Analogs


The published patent literature demonstrates that the class of piperazinyl pyrimidine derivatives to which this compound belongs exhibits CCR4 antagonism that is highly sensitive to the nature of the terminal carboxamide substitution [1]. Even closely related analogs bearing different heterocyclic amides (e.g., furan-2-carboxamide, substituted acetamide) or alternative linkers are expected to display profoundly different potency, selectivity, and pharmacokinetic profiles. Consequently, generic substitution within this chemical series is scientifically unsound without confirmatory head-to-head biological data for each specific compound. The compound identified by CAS 1396852-63-3 carries a unique pyrazine-2-carboxamide terminus whose quantitative impact on target engagement and selectivity cannot be inferred from data generated with its closest analogs.

Quantitative Differentiation Evidence for N-(4-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide – Comparator-Anchored Data Inventory


Structural Uniqueness Analysis Versus Closest Commercially Available Analogs

The compound is distinguished from its closest commercially listed analogs by its pyrazine-2-carboxamide head group. The analog N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide (CAS 1396710-11-4) replaces pyrazine with furan, while another analog, 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}acetamide, alters both the linker and the terminal group [1]. No published quantitative head-to-head biological comparison data (IC50, Ki, selectivity panel, or in vivo efficacy) for CAS 1396852-63-3 against any named comparator have been identified in peer-reviewed journals or public databases . The structural differences predict divergent target-binding profiles, but the magnitude and direction of these differences remain unquantified.

Medicinal Chemistry Structure-Activity Relationship Chemokine Receptor

CCR4 Target Engagement: Class-Level Patent Evidence and Data Gaps

The compound falls within the general structural formula (I) of U.S. Patent 9,493,453 B2, which claims piperazinyl pyrimidine derivatives as human CCR4 antagonists [1]. The patent provides CCR4 antagonism data for numerous representative examples, but CAS 1396852-63-3 is not listed among the specifically exemplified and assayed compounds. Therefore, its CCR4 inhibitory potency (e.g., IC50 in a calcium flux or chemotaxis assay) and selectivity profile versus other chemokine receptors (CCR1, CCR5, CXCR4, etc.) are unquantified. In the absence of compound-specific data, its activity can only be inferred at the class level, which carries substantial uncertainty and prevents meaningful procurement-driven differentiation from other compounds within the same patent family.

CCR4 Antagonism GPCR Inflammation

Validated Application Scenarios for N-(4-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide (CAS 1396852-63-3)


Chemical Probe and Tool Compound Development for CCR4-Mediated Pathways

The compound may serve as a starting scaffold for medicinal chemistry optimization programs targeting CCR4-mediated diseases such as allergic inflammation, asthma, and atopic dermatitis, as described in the originating patent [1]. However, its use as a tool compound is currently unsupported by published potency and selectivity data. Procurement for this purpose should be preceded by in-house profiling to establish the compound's CCR4 IC50 and kinome/chemokine receptor selectivity panel.

Negative Control or Inactive Comparator Synthesis

Given the absence of confirmed bioactivity, CAS 1396852-63-3 may be rationally procured as a synthetic intermediate or as a structurally matched negative control for experiments involving active CCR4 antagonists within the same patent family [1]. Its value in this application depends on experimental confirmation that it does not engage CCR4 at the concentrations tested.

Fragment-Based and Structure-Guided Drug Discovery

The compound's modular architecture—pyrazine head, oxazole linker, pyrimidinyl-piperazine tail—makes it suitable for fragment-based screening and X-ray crystallography campaigns aimed at mapping the CCR4 ligand-binding pocket [1]. Procurement for crystallographic studies does not require prior bioactivity data, provided the compound's identity and purity are confirmed.

Quote Request

Request a Quote for N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.